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Compound of Interest

Compound Name:
(R)-2-Amino-2-cyclopentylacetic

acid

Cat. No.: B555626 Get Quote

An In-depth Technical Guide to (R)-2-Amino-2-cyclopentylacetic Acid for Researchers and

Drug Development Professionals

Introduction
(R)-2-Amino-2-cyclopentylacetic acid, also known as (R)-2-Cyclopentylglycine, is a non-

proteinogenic α-amino acid. Its unique structure, featuring a cyclopentyl group attached to the

α-carbon, imparts significant conformational rigidity. This property makes it a valuable building

block for medicinal chemists and peptide scientists. Its incorporation into peptides can enhance

metabolic stability and enforce specific secondary structures, which is crucial for modulating

biological activity. Furthermore, it serves as a key intermediate in the synthesis of complex

molecules, including its emerging role as a component in targeted protein degraders such as

PROTACs (Proteolysis Targeting Chimeras).

This guide provides a comprehensive overview of the chemical properties, synthesis, and

applications of (R)-2-Amino-2-cyclopentylacetic acid, tailored for professionals in the field of

drug discovery and development.

Physicochemical and Supplier Data
The fundamental properties of (R)-2-Amino-2-cyclopentylacetic acid are summarized below.

Data is compiled from various chemical suppliers and databases.
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Table 1: Physicochemical Properties

Property Value Citation

CAS Number 2521-86-0 [1][2][3]

Molecular Formula C₇H₁₃NO₂ [1][2]

Molecular Weight 143.186 g/mol [1][2]

IUPAC Name

(2R)-

amino(cyclopentyl)ethanoic

acid

[3]

Synonyms

(R)-2-Cyclopentylglycine, D-

Cyclopentylglycine, H-D-Cpg-

OH

[2][4]

Appearance
White to off-white

solid/crystalline powder
[4]

Melting Point ~125-130 °C [4]

Solubility
Soluble in water and alcohol

solvents
[4]

InChI Key
XBPKRVHTESHFAA-

ZCFIWIBFSA-N
[1]

Table 2: Common Supplier Specifications

Specification Typical Value Citation

Purity ≥95% [1][3]

Storage Conditions

Room temperature or 2-8°C,

keep in dark place, inert

atmosphere

[3][5]

Experimental Protocols
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Detailed experimental data for the synthesis and analysis of (R)-2-Amino-2-cyclopentylacetic
acid is sparse in publicly accessible literature. However, established methods for the synthesis

of its enantiomer, (S)-cyclopentylglycine (L-Cyclopentylglycine), provide a robust framework.

Asymmetric Synthesis of Fmoc-(R)-Cyclopentylglycine
The following protocol is adapted from a reported efficient synthesis of the (S)-enantiomer,

Fmoc-L-cyclopentylglycine, which utilizes a chiral glycine enolate equivalent.[6] The synthesis

of the (R)-enantiomer would require the use of the corresponding opposite enantiomer of the

chiral auxiliary.

Methodology:

Alkylation: A chiral glycine equivalent, such as a benzyl (2S,3R)-(-)-6-oxo-2,3-diphenyl-4-

morpholinecarboxylate, is treated with a strong base like lithium bis(trimethylsilyl)amide

(LiHMDS) in an aprotic solvent (e.g., THF) at low temperature (-78 °C) to form the enolate.

This enolate is then reacted with an electrophile, cyclopentyl bromide, to introduce the

cyclopentyl group. The reaction exhibits high diastereoselectivity, favoring the trans-alkylated

product.[6]

Deprotection: The resulting morpholinecarboxylate intermediate is deprotected. This is

typically achieved through hydrogenolysis using a palladium catalyst (e.g., Pd(OH)₂/C) under

a hydrogen atmosphere. This step cleaves the chiral auxiliary, yielding the free amino acid,

(R)-2-Amino-2-cyclopentylacetic acid.[6]

Fmoc Protection: The amino group of the newly synthesized amino acid is then protected

with the fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for solid-phase peptide

synthesis. This is accomplished by reacting the amino acid with Fmoc-OSu (N-(9-

Fluorenylmethoxycarbonyloxy)succinimide) in a basic aqueous/organic solvent mixture (e.g.,

Na₂CO₃ in dioxane/water). The final product, Fmoc-(R)-2-Amino-2-cyclopentylacetic acid,

can be purified by crystallization.[6]
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Step 1: Diastereoselective Alkylation

Step 2: Deprotection

Step 3: Fmoc Protection

Chiral Glycine
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(LiHMDS, -78°C)

Alkylation with
Cyclopentyl Bromide

Alkylated Intermediate

Hydrogenolysis
(H₂, Pd(OH)₂/C)

(R)-2-Amino-2-
cyclopentylacetic acid

Fmoc-OSu, Na₂CO₃

Fmoc-(R)-Cpg-OH
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Caption: Asymmetric synthesis workflow for Fmoc-(R)-cyclopentylglycine.
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General Protocol for Incorporation into Peptides via
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(R)-2-Amino-2-cyclopentylacetic acid is well-suited for standard Fmoc-based solid-

phase peptide synthesis (SPPS).

Methodology:

Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) pre-

loaded with the C-terminal amino acid.

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed

using a solution of 20% piperidine in a solvent like DMF or NMP.

Washing: The resin is thoroughly washed with the synthesis solvent to remove piperidine

and by-products.

Amino Acid Coupling: A solution of Fmoc-(R)-2-Amino-2-cyclopentylacetic acid is

activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIEA).

This activated mixture is added to the resin to form the peptide bond.

Washing: The resin is washed again to remove excess reagents.

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the desired

peptide sequence.

Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved

from the resin, and all side-chain protecting groups are removed simultaneously using a

cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
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Caption: General cycle for incorporating Fmoc-(R)-Cpg-OH in SPPS.

Applications in Research and Drug Development
Conformational Constraint in Peptides
The bulky and rigid cyclopentyl side chain restricts the phi (φ) and psi (ψ) dihedral angles of the

peptide backbone. This pre-organization can be exploited to:
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Stabilize Secondary Structures: Induce or stabilize specific conformations like β-turns or

helical structures.

Increase Receptor Affinity: By locking the peptide into a bioactive conformation that fits a

target receptor, binding affinity and selectivity can be improved.

Enhance Proteolytic Stability: The unnatural side chain can sterically hinder the approach of

proteases, thereby increasing the peptide's half-life in vivo.

The compound has been utilized in the design of Angiotensin II antagonists, where

conformational control is key to activity.[6]

Protein Degrader Building Block
A significant modern application is in the field of targeted protein degradation. (R)-2-Amino-2-
cyclopentylacetic acid is classified as a "degrader building block".[7][8][9] These are modular

components used to construct PROTACs. A PROTAC is a heterobifunctional molecule with

three parts: a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin

ligase, and a linker connecting them.[8][10]

The amino acid can be incorporated into the linker or as part of the ligand moieties, providing

structural rigidity and precise spatial orientation. This is critical for facilitating the formation of a

stable ternary complex (POI-PROTAC-E3 Ligase), which is the necessary step for the

ubiquitination and subsequent proteasomal degradation of the target protein.[10]
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E3 Ligase Ligand E3 Ubiquitin Ligase
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Caption: Conceptual role of a building block in a PROTAC's mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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